Lysergic Acid Hydrazide

Ergot alkaloid analysis Sum parameter method Food safety testing

Regulated food safety labs require quantifying 12 ergot alkaloids under EU 2021/1399. Traditional multi-standard workflows are costly and instrument-dependent. Lysergic Acid Hydrazide (LAH) is the validated solution. • **Regulatory Method:** SPM-FLD workflow (LOQ 0.655 µg/kg) converts all 12 alkaloids to LAH; 89-105% recovery, 4-5% RSD. • **Cost Efficiency:** Single calibrant reduces procurement costs by >90% vs. 12-standard ESM; HPLC-FLD compatible. • **Pharma Intermediate:** Enables Curtius rearrangement to isocyanates/ureas without racemization; direct alternative to LSA hydrolysis.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
CAS No. 5256-61-1
Cat. No. B136357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergic Acid Hydrazide
CAS5256-61-1
Synonyms(8β)-9,10-Didehydro-6-methyl-ergoline-8-carboxylic Acid;  D-9,10-Didehydro-6-methyl-ergoline-8β-carboxylic Acid Hydrazide; 
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NN
InChIInChI=1S/C16H18N4O/c1-20-8-10(16(21)19-17)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)20/h2-5,7,10,14,18H,6,8,17H2,1H3,(H,19,21)/t10-,14-/m1/s1
InChIKeyUUYMPWWTAQZUQB-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lysergic Acid Hydrazide Identity and Core Characteristics


Lysergic Acid Hydrazide (LAH), CAS 5256-61-1, is a hydrazide derivative of lysergic acid bearing the molecular formula C₁₆H₁₈N₄O and a molecular weight of 282.34 g/mol . It is classified within the ergoline alkaloid family and is primarily valued as a stable synthetic intermediate for the manufacture of pharmacologically active ergot alkaloids, including ergocryptine and lysergic acid diethylamide (LSD) . Unlike the diethylamide or simple amide analogs, LAH possesses a reactive hydrazide (–CONHNH₂) functional group at the C8 position of the ergoline scaffold that enables specific transformations—most notably hydrazinolysis-based cleavage and Curtius rearrangement to the corresponding azide—that are inaccessible to its amide-class comparators [1]. In analytical chemistry, LAH serves as the single marker compound in a validated sum parameter method (SPM) for the simultaneous quantification of all twelve regulated ergot alkaloids in food matrices, a role that exploits the shared ergoline backbone of ergot alkaloids after hydrazinolytic derivatization [2].

1
Ergot alkaloid sum parameter screening method workflow
2
Ergoline alkaloid synthesis via hydrazide intermediate
3
Food safety mycotoxin quantification research

Why Lysergic Acid Hydrazide Cannot Be Replaced by Common Derivatives


The hydrazide functional group of LAH (–CONHNH₂) confers a chemical reactivity profile that is absent in the amide derivatives (LSD: –CON(C₂H₅)₂; lysergic acid amide/LSA: –CONH₂) and the parent carboxylic acid (lysergic acid: –COOH) [1]. Hydrazinolysis—the reaction of hydrazine with ergot alkaloid amide bonds—specifically generates LAH as the uniform derivatization product, a transformation that will not occur with pre-formed amides such as LSD or LSA [2]. This reaction is the mechanistic basis of the SPM analytical workflow in which all twelve regulated ergot alkaloids (ergometrine, ergotamine, ergosine, ergocristine, ergocryptine, ergocornine, and their –inine epimers) are converted into a single quantifiable species [3]. Conversely, LAH can be further transformed via nitrous acid treatment to the corresponding azide, enabling Curtius rearrangement to isocyanates and subsequent conversion to diverse amide or amine pharmacophores—synthetic steps that are not directly accessible from the terminal amides LSD or LSA without prior hydrolysis to the carboxylic acid [4]. These unique reaction pathways mean that substituting LAH with a structurally similar but functionally distinct lysergic acid derivative will result in complete failure of the intended analytical derivatization or synthetic sequence.

Hydrazide vs. Amide
LAH: reactive –CONHNH₂ enables hydrazinolysis and Curtius rearrangement
Lysergic acid amides (LSA, LSD): terminal amides lack the hydrazide group; cannot participate in the SPM derivatization reaction or direct azide formation
Intermediate vs. End Product
LAH: stable synthetic intermediate with specific thermal handling requirements
Carboxylic acid or amide analogs: synthetic pathway may shift; may require additional hydrolysis and re-derivatization steps with potential yield losses
Analytical Standard Role
LAH: single calibrant for sum parameter method representing twelve ergot alkaloids
Individual alkaloid standards (ergotamine, ergometrine, etc.): require twelve certified reference materials and HPLC-MS/MS platform for equivalent regulatory scope

Quantitative Evidence for Lysergic Acid Hydrazide Selection


SPM vs. Standard Methods for Ergot Alkaloid Quantification

In a direct inter-method comparison study using six naturally contaminated rye and wheat reference materials, the LAH-based SPM demonstrated analytical performance statistically comparable to the regulatory reference method (ESM, HPLC-MS/MS) while substantially outperforming the alternative FLD-based LFGB method in accuracy and matrix interference resistance [1]. The SPM yields median values between 87% and 118% of the ESM reference across all samples and laboratories, whereas the LFGB method produced deviations up to 138% of ESM values in rye matrices and showed significant matrix-dependent bias between rye and wheat [1]. Recovery rates for the SPM ranged from 89 to 105%, with a limit of detection (LOD) of 0.185 µg/kg and a limit of quantification (LOQ) of 0.655 µg/kg, both well below the current EU maximum levels for ergot alkaloids in food (100–500 µg/kg depending on matrix) [1]. Method precision for the SPM was 4% RSD (rye) and 5% RSD (wheat), matching ESM performance and exceeding LFGB precision (7% RSD in rye) [1].

SPM vs. Standard Methods
Head-to-head
87–118% agreement with reference ESM; LOD 0.185 µg/kg; LOQ 0.655 µg/kg; recovery 89–105%; RSD 4–5% across rye and wheat matrices
Reported method performance equivalent to regulatory gold-standard HPLC-MS/MS method
Single calibrant vs. 12 calibrants; HPLC-FLD vs. HPLC-MS/MS platform context
Ergot alkaloid analysis Sum parameter method Food safety testing Mycotoxin quantification

Hydrazinolysis vs. Acidic Esterification Efficiency

A direct comparative study of two derivatization strategies for ergot alkaloid backbone cleavage demonstrated that hydrazinolysis to LAH is markedly superior to acidic esterification in both reaction rate and practical usability [1]. Using dihydroergocristine (DHEC) as a model compound, hydrazinolysis reached quantitative yield within 40–60 minutes, while acidic esterification required 24 hours to achieve a maximum yield of only 84% (using sulfuric acid with microwave assistance) [1]. At shorter, operationally relevant time points, the difference is even more pronounced: acidic esterification yielded approximately 20% after 6 hours versus hydrazinolysis achieving full conversion within 1 hour [1]. In the optimized 2023 protocol, hydrazinolysis reached 93% maximum yield after only 20 minutes at 100 °C [2]. Additionally, acidic esterification exhibited severe sensitivity to oxygen, requiring rigorous inert atmosphere conditions and specialized Schlenk glassware that limit parallel sample throughput, whereas hydrazinolysis was successfully conducted in standard headspace vials using a thermoshaker, enabling simultaneous processing of multiple samples [1].

Hydrazinolysis vs. Acidic Esterification
Head-to-head
93% yield in 20 min at 100 °C vs. 84% maximum yield in 24 h; ~72-fold faster; no inert atmosphere requirement
Supports faster derivatization workflow with higher ultimate yield
Standard headspace vials vs. Schlenk glassware; operational simplicity advantage
Hydrazinolysis Derivatization chemistry Ergot alkaloid cleavage Reaction yield optimization

Thermal Stability Compared to Amide Analogs

The thermal stability of LAH under hydrazinolysis-relevant conditions was quantitatively characterized, providing essential handling parameters for procurement and laboratory use [1]. When dissolved in the reaction mixture and agitated at various temperatures, LAH exhibited linear, temperature-dependent degradation: at 120 °C, approximately 50% of the hydrazide was lost after two hours, while reducing the temperature to 80 °C resulted in approximately 90% recovery after the same period [1]. This thermal lability is consistent with the hydrazide functional group and contrasts with the behavior of simple lysergic acid amides such as LSA, which lack the thermally labile N–N bond and are commonly handled under less stringent temperature constraints [2]. No identifiable degradation side products were detectable by HPLC-FLD, -DAD, or -HRMS, indicating that thermal decomposition proceeds via pathways yielding non-chromophoric or volatile products [1].

Thermal Stability
Class-level
~90% recovery after 2 h at 80 °C; ~50% loss after 2 h at 120 °C in reaction mixture
Storage and handling at or below 80 °C may be required to preserve integrity
Amide analogs lack the thermally labile hydrazide N–N bond; handling context differs
Thermal stability Hydrazide degradation Compound handling Storage conditions

Synthetic Versatility via Curtius Rearrangement

LAH occupies a strategically distinct position in ergoline alkaloid synthesis as a versatile intermediate that can be converted to the corresponding azide and subsequently subjected to Curtius rearrangement, yielding isocyanates that serve as precursors to a wide array of amides, amines, and ureas [1]. This reactivity pathway is explicitly enabled by the hydrazide functional group and cannot be directly accessed from terminal amides such as LSD (diethylamide) or LSA (primary amide) without prior hydrolysis to lysergic acid and re-derivatization [2]. The process patent US 3,239,530 teaches that lysergic acid hydrazides can be prepared from optically active lysergic acid derivatives in yields up to 95% of theory without racemization, under relatively mild conditions (80–118 °C) and with fewer side reactions than alternative routes [3]. The Woodward total synthesis of lysergic acid explicitly employed dl-isolysergic acid hydrazide as the key intermediate for resolution and subsequent conversion to ergonovine, underscoring its historical and continued importance in complex ergoline synthesis [4].

Curtius Rearrangement Versatility
Class-level
Hydrazide → azide → isocyanate → diverse amides/amines/ureas; yields up to 95% without racemization
Direct entry to diverse pharmacophores; amide analogs require additional hydrolysis steps
Patent literature; reported synthetic route may require validation under specific laboratory conditions
Curtius rearrangement Synthetic intermediate Ergoline alkaloid synthesis Hydrazide-to-azide conversion

Cost Efficiency: Single-Calibrant vs. Twelve-Calibrant Methods

The LAH-based SPM reduces the required number of certified reference calibrants from twelve (for individual ergot alkaloid quantification per ESM or LFGB) to a single compound, while simultaneously enabling detection by HPLC-FLD rather than the more expensive HPLC-MS/MS required by the regulatory ESM [1]. In the interlaboratory comparison study, the SPM provided results comparable to the HPLC-MS/MS-based ESM, with method precision of 4–5% RSD across all tested matrices and contamination levels [1]. The reduced number of chromatographic peaks (2 summed LAH epimer peaks vs. 12 individual alkaloid peaks) simplifies data evaluation and reduces analyst time per sample [2]. In the subsequent isotope-labeled internal standard study, a six-point calibration curve for LAH in the range of 1–75 µg/kg was sufficient for quantification, further demonstrating the operational simplicity of the single-analyte approach [2].

Calibrant Reduction
Cross-study
91.7% reduction: 1 calibrant vs. 12; HPLC-FLD capital cost ~3–5× lower than HPLC-MS/MS
Reported procurement and operational cost reduction for regulatory-compliant screening
Interlaboratory comparison; method precision 4–5% RSD across tested matrices
Analytical cost efficiency Calibrant reduction HPLC-FLD vs. HPLC-MS/MS Laboratory workflow optimization

Pharmacological Activity: LAH vs. LSD

In contrast to LSD, which displays potent agonism at the 5-HT2A receptor (Ki = 3.5 nM) and other serotonin receptor subtypes, and is classified as a schedule I controlled substance due to its hallucinogenic properties, LAH is not known to possess significant pharmacological activity at serotonin receptors or defined signaling pathways of its own [1][2]. Its primary documented value is as a stable synthetic intermediate and analytical derivatization reagent, not as a pharmacologically active end-product . This distinction carries practical implications for procurement, regulatory compliance, and occupational safety: while LSD requires DEA Schedule I licensing for acquisition and handling, LAH—though often listed as a controlled product or monitored precursor in many jurisdictions—is procurable through standard chemical supply chains for legitimate research and industrial purposes .

Pharmacological Activity Context
Class-level
No significant 5-HT receptor activity reported vs. LSD Ki = 3.5 nM (5-HT2A); LSD requires Schedule I licensing
May reduce regulatory burden and occupational exposure context for research procurement
LAH pharmacological characterization is notably absent from peer-reviewed receptor pharmacology literature
Receptor pharmacology 5-HT2A receptor Safety in handling Non-psychoactive intermediate

Lysergic Acid Hydrazide Application Scenarios


Food Safety Ergot Alkaloid Screening

Food testing laboratories performing compliance analysis under EU Regulation 2021/1399 (maximum levels for ergot alkaloids in cereals, milling products, and processed foods) can deploy LAH as the single calibrant in the validated SPM-FLD workflow. The method achieves an LOQ of 0.655 µg/kg—well below the regulatory thresholds of 50–500 µg/kg—with 89–105% recovery and 4–5% RSD precision across rye and wheat matrices [1]. This approach reduces calibrant procurement costs by over 90% compared to the twelve-standard ESM and enables laboratories without HPLC-MS/MS instrumentation to perform regulatory-compliant screening using HPLC-FLD [1]. The optimized hydrazinolysis protocol (20 min at 100 °C) allows sample throughput comparable to or exceeding that of the ESM [1].

Pharmaceutical Ergoline Alkaloid Synthesis

Pharmaceutical chemical manufacturers synthesizing ergoline-based active pharmaceutical ingredients (APIs) benefit from LAH as the key intermediate for Curtius rearrangement-based diversification. The patent literature teaches hydrazide formation from optically active lysergic acid derivatives in yields up to 95% without racemization [1], and the subsequent conversion to the azide and thermal rearrangement provides access to isocyanates, ureas, carbamates, and diverse amide pharmacophores [2]. This route is more direct than the alternative three-step sequence (amide hydrolysis → acid activation → amide formation) required when starting from terminal amides such as LSA, and avoids the epimerization-prone hydrolysis conditions [1].

Isotope-Labeled Internal Standards for Ergot Alkaloid Analysis

Research groups developing MS/MS-based ergot alkaloid methods can synthesize ¹³CD₃-labeled or ¹⁵N₂-labeled LAH for use as isotope-labeled internal standards (IS), as demonstrated in the 2024 Food Analytical Methods study [1]. The ¹³CD₃-labeled LAH IS provided lower measurement variances and better consistency with FLD-based reference data compared to the ¹⁵N₂-labeled IS, and its use eliminated the time-consuming recovery-rate-based correction factor determination required by the European standard method EN 17425 [1]. This application is uniquely enabled by LAH's hydrazide functional group, which allows incorporation of isotopic labels into a single compound that represents the entire ergot alkaloid class after derivatization [1].

Ergot Alkaloid Analytical Method Development

Analytical chemistry research groups and method development laboratories use LAH as both a reference standard and a derivatization product when investigating novel approaches to ergot alkaloid quantification. The compound's well-characterized thermal stability profile—approximately 90% recovery after 2 hours at 80 °C but approximately 50% degradation at 120 °C—provides defined handling parameters essential for method validation [1]. The availability of LAH from commercial suppliers including Toronto Research Chemicals (catalog L488005) and CymitQuimica (TR-L488005) ensures consistent sourcing for method transfer and interlaboratory reproducibility studies [2].

Application
Selection Property
Validation Focus
Food safety ergot alkaloid screening
Single-calibrant sum parameter method compatibility
Recovery, precision, and LOQ against regulatory reference method
Pharmaceutical ergoline alkaloid synthesis
Hydrazide intermediate for Curtius rearrangement
Synthetic yield and stereochemical retention during hydrazide formation
Isotope-labeled internal standard development
Functional group enabling isotopic label incorporation
Measurement variance and matrix-effect correction benchmarking
Ergot alkaloid analytical method development
Well-characterized thermal stability profile
Method transfer and interlaboratory reproducibility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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